molecular formula C17H16N2O5 B120949 Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate CAS No. 50428-14-3

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

Cat. No.: B120949
CAS No.: 50428-14-3
M. Wt: 328.32 g/mol
InChI Key: MUZLTKGYFZENFW-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, widely recognized in research as the Nitrosophenylpyridine Analogue of Nifedipine or Nifedipine Impurity B (EP) . This compound is a certified reference standard (CAS 50428-14-3) essential for analytical testing and compliance in pharmaceutical development . It is specifically employed in the quality control and stability studies of the widely used calcium channel blocker Nifedipine, as it is a known decomposition product and impurity of this critical drug substance . The molecular formula is C17H16N2O5 with a molecular weight of 328.32 g/mol . Researchers utilize this compound in methods development and validation to ensure the identity, purity, and potency of Nifedipine drug products and to monitor its formation during stability testing . Supplied as an ISO 17034-accredited reference material, it supports accurate and compliant analysis in pharmaceutical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-9-13(16(20)23-3)15(11-7-5-6-8-12(11)19-22)14(10(2)18-9)17(21)24-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLTKGYFZENFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2N=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198466
Record name 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
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Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50428-14-3
Record name Dehydronitrosonifedipine
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Record name 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
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Record name 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
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Record name 50428-14-3
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Record name DEHYDRONITROSONIFEDIPINE
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Biological Activity

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate (C17H16N2O6) is a compound that has garnered attention in pharmacological research due to its structural relation to the well-known calcium channel blocker nifedipine. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • Crystal System : Triclinic
  • Space Group : P1
  • Cell Parameters :
    • a = 7.578 Å
    • b = 8.141 Å
    • c = 14.235 Å
    • α = 103.32°
    • β = 93.75°
    • γ = 105.39°

The dihedral angle between the nitrosophenyl ring and the pyridine ring is approximately 67.1° .

This compound exhibits calcium antagonistic activity , similar to other compounds in the 1,4-dihydropyridine class. This activity is primarily due to its ability to inhibit the influx of calcium ions (Ca2+Ca^{2+}) through plasma membrane channels, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

Therapeutic Implications

The compound's relationship with nifedipine suggests potential applications in treating cardiovascular disorders such as hypertension and angina. Nifedipine works by relaxing blood vessels, thereby lowering blood pressure and improving blood flow to the heart . The biological activity of this compound may extend to similar therapeutic uses.

Case Studies and Research Findings

  • Calcium Channel Blockade : Research indicates that compounds like this compound effectively block Ca2+Ca^{2+} channels, which has been linked to reduced myocardial oxygen demand and improved cardiac output in clinical settings .
  • Photodegradation Studies : A study on nifedipine's photodegradation noted that it can form nitroso derivatives under light exposure, leading to the formation of compounds like this compound. This highlights the importance of understanding the stability and degradation pathways of such compounds in pharmaceutical formulations .
  • Structure-Activity Relationship (SAR) : The biological activity has been correlated with specific structural features of the compound. For instance, modifications in the nitrophenyl group can significantly affect potency and selectivity towards calcium channels .

Data Tables

PropertyValue
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Crystal SystemTriclinic
Dihedral Angle67.1°
Therapeutic UseAntihypertensive

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is structurally related to nifedipine, which is used to treat hypertension. As a degradation product, it is essential for understanding the stability and efficacy of nifedipine formulations. Studies have shown that the compound retains some pharmacological activity similar to its parent drug, making it relevant in the development of new antihypertensive agents .

1.2 Drug Development
Research into the synthesis and modification of this compound has led to insights into creating more effective derivatives with improved therapeutic profiles. The compound's structural characteristics allow for modifications that could enhance its bioavailability and reduce side effects associated with existing antihypertensive medications .

Analytical Chemistry

2.1 Reference Standards
Due to its status as a degradation product of nifedipine, this compound serves as an important reference standard in pharmaceutical analysis. It is utilized in quality control processes to ensure the integrity and stability of nifedipine formulations during manufacturing and storage .

2.2 Chromatographic Techniques
The compound is often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods help in identifying the presence and concentration of the compound in various formulations, thus aiding in regulatory compliance and safety assessments .

Case Studies

3.1 Stability Studies
A study investigated the stability of nifedipine under various environmental conditions, revealing that this compound forms as a significant degradation product when exposed to light and moisture. This finding underscores the importance of proper storage conditions for maintaining drug efficacy .

3.2 Pharmacokinetic Research
Research has also focused on the pharmacokinetics of this compound compared to nifedipine. It was found that while it shares similar absorption characteristics, its metabolic pathway differs slightly, which could lead to variations in therapeutic outcomes for patients using formulations containing this impurity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differences:

Compound Substituent at C4 Ester Groups Pyridine Oxidation State Key Properties/Applications References
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate (Target) 2-Nitrosophenyl Methyl (3,5) Aromatic Photodegradation product of nisoldipine; hydrogen bonding
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 4-Nitrophenyl Ethyl (3,5) Dihydropyridine Calcium channel blocker precursor; metabolic intermediate
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate 3-Nitrophenyl Methyl (3,5) Aromatic Metabolite of nifedipine; crystallographically characterized
Diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 4-Nitrophenyl Isopropyl (3,5) Dihydropyridine Enhanced lipophilicity; explored in Alzheimer’s drug hybrids
Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate 5-Phenylpyrazole Ethyl (3,5) Dihydropyridine Antihypertensive activity; NMR-characterized

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

  • Nitroso vs. Nitro Groups : The 2-nitrosophenyl substituent in the target compound enhances photochemical lability compared to nitro-substituted analogs (e.g., 3- or 4-nitrophenyl derivatives). This property is critical in drug degradation studies .
  • Aromatic vs. Dihydropyridine Core : Fully oxidized pyridine derivatives (e.g., target compound) exhibit greater metabolic stability but reduced calcium channel blocking activity compared to dihydropyridine analogs (e.g., benidipine derivatives) .

Ester Group Modifications: Methyl esters (target compound) offer higher crystallinity and lower solubility in nonpolar solvents compared to ethyl or isopropyl esters. For example, diethyl esters in benidipine impurities show improved bioavailability due to enhanced lipophilicity .

Biological and Metabolic Behavior: The target compound is a terminal metabolite/photoproduct, whereas dihydropyridine analogs (e.g., nifedipine) undergo hepatic oxidation to form pyridine derivatives. For instance, dehydronifedipine (CAS 67035-22-7) is excreted in urine as a major metabolite .

Physicochemical Data Comparison

Property Target Compound Diethyl 4-Nitrophenyl Dihydropyridine Dimethyl 3-Nitrophenyl Pyridine
Melting Point (°C) Not reported 195–197 156–160
¹H NMR (δ, ppm) 2.34 (s, 6H, CH₃) 5.09 (s, NH), 4.05 (q, CH₂) 3.71 (s, 6H, OCH₃)
Solubility in Acetonitrile Moderate High Low
Photostability Low (nitroso group) Moderate (nitro group) High (aromatic core)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

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